2-(trifluoromethyl)-1H-pyrrole
Overview
Description
2-(Trifluoromethyl)-1H-pyrrole is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group significantly influences the compound’s chemical properties, making it a valuable entity in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
For instance, trifluoromethyl ketone has been reported to inhibit histone deacetylase enzymes , which play a crucial role in regulating gene expression .
Mode of Action
It displays a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .
Biochemical Pathways
The trifluoromethyl group has been associated with the inhibition of histone deacetylase enzymes, which play a significant role in regulating gene expression
Pharmacokinetics
It has been suggested that the modification of certain compounds with a trifluoromethyl group could result in faster kinetics for tracer’s uptake .
Result of Action
The trifluoromethyl group has been associated with the inhibition of histone deacetylase enzymes , suggesting that 2-(trifluoromethyl)-1H-pyrrole may have a similar effect.
Action Environment
It’s worth noting that the degradation of trifluoromethyl-substituted aromatic compounds, which could include this compound, is less well-studied
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-1H-pyrrole typically involves the introduction of a trifluoromethyl group into a pyrrole ring. One common method is the reaction of pyrrole with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques to enhance efficiency and scalability. These methods utilize readily available organic precursors and fluorinating agents, such as cesium fluoride, to achieve high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with altered electronic properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrroles and pyrrole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(Trifluoromethyl)-1H-pyrrole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the design of drugs with enhanced metabolic stability and pharmacokinetic properties.
Industry: The compound is utilized in the production of advanced materials with unique properties
Comparison with Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound with different applications.
1,1,1-Trifluoroethane: Another trifluoromethyl-containing compound used in various industries.
Hexafluoroacetone: A compound with two trifluoromethyl groups, used in specialized chemical processes.
Uniqueness: 2-(Trifluoromethyl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N/c6-5(7,8)4-2-1-3-9-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHYYCFEMRCDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448684 | |
Record name | 1H-Pyrrole, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67095-60-7 | |
Record name | 1H-Pyrrole, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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